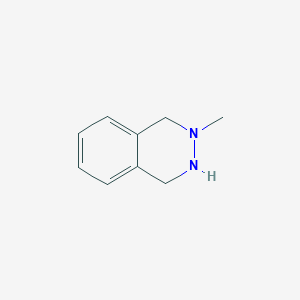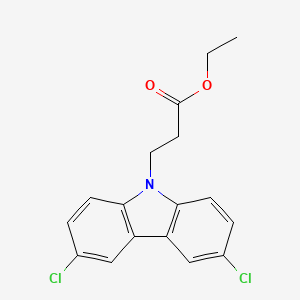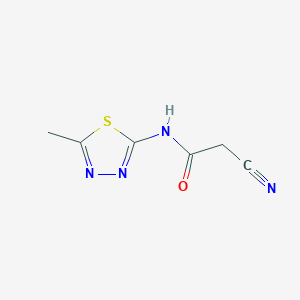![molecular formula C19H15F3N2OS2 B12128411 (5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12128411.png)
(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[4-(dimetilamino)bencilideno]-2-tioxo-3-[3-(trifluorometil)fenil]-1,3-tiazolidin-4-ona es un complejo compuesto orgánico con una estructura única que incluye un anillo de tiazolidinona, un grupo trifluorometil y un grupo dimetilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-[4-(dimetilamino)bencilideno]-2-tioxo-3-[3-(trifluorometil)fenil]-1,3-tiazolidin-4-ona típicamente involucra la condensación de 4-(dimetilamino)benzaldehído con 2-tioxo-3-[3-(trifluorometil)fenil]-1,3-tiazolidin-4-ona en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, con una base como hidróxido de sodio o carbonato de potasio para facilitar la reacción de condensación.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas de síntesis automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-[4-(dimetilamino)bencilideno]-2-tioxo-3-[3-(trifluorometil)fenil]-1,3-tiazolidin-4-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de tiazolidinona.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como trietilamina.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(5Z)-5-[4-(dimetilamino)bencilideno]-2-tioxo-3-[3-(trifluorometil)fenil]-1,3-tiazolidin-4-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-[4-(dimetilamino)bencilideno]-2-tioxo-3-[3-(trifluorometil)fenil]-1,3-tiazolidin-4-ona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y afectando varias vías bioquímicas. Por ejemplo, puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato y reduciendo la actividad enzimática.
Comparación Con Compuestos Similares
Compuestos similares
(5Z)-5-[4-(dimetilamino)bencilideno]-2-tioxo-3-fenil-1,3-tiazolidin-4-ona: Estructura similar pero carece del grupo trifluorometil.
(5Z)-5-[4-(dimetilamino)bencilideno]-2-tioxo-3-[4-(trifluorometil)fenil]-1,3-tiazolidin-4-ona: Estructura similar pero con el grupo trifluorometil en una posición diferente.
Singularidad
La presencia del grupo trifluorometil en (5Z)-5-[4-(dimetilamino)bencilideno]-2-tioxo-3-[3-(trifluorometil)fenil]-1,3-tiazolidin-4-ona confiere propiedades electrónicas y estéricas únicas, lo que lo hace distinto de otros compuestos similares. Este grupo puede mejorar la estabilidad, la lipofilia y la actividad biológica del compuesto, lo que lo convierte en una molécula valiosa para diversas aplicaciones.
Propiedades
Fórmula molecular |
C19H15F3N2OS2 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15F3N2OS2/c1-23(2)14-8-6-12(7-9-14)10-16-17(25)24(18(26)27-16)15-5-3-4-13(11-15)19(20,21)22/h3-11H,1-2H3/b16-10- |
Clave InChI |
NDAYTWYSEQCVDV-YBEGLDIGSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12128336.png)

![1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea](/img/structure/B12128356.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide](/img/structure/B12128360.png)
![ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12128366.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12128374.png)

![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ac etic acid](/img/structure/B12128389.png)

![4-(benzyloxy)-N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12128401.png)
![3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B12128404.png)

